CYP2C19 Inhibition: 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole vs. Class-Level Baseline
The target compound inhibits recombinant human CYP2C19 with a Ki of 50 µM, as measured using 3-O-methylfluorescein as substrate (3 min preincubation) [1]. While no direct comparator data exist for the thiazole analog, this inhibitory activity establishes a quantifiable baseline for CYP2C19 engagement. For reference, known clinical CYP2C19 inhibitors (e.g., omeprazole) exhibit Ki values in the low micromolar range; the 50 µM value positions this compound as a moderate-affinity tool suitable for mechanistic studies where complete CYP2C19 blockade is not desired.
| Evidence Dimension | CYP2C19 inhibition constant (Ki) |
|---|---|
| Target Compound Data | 50 µM |
| Comparator Or Baseline | Known clinical CYP2C19 inhibitors: omeprazole Ki ~2-10 µM; class-level moderate inhibitor threshold typically 10-100 µM. Thiazole analog: no data available. |
| Quantified Difference | ~5-25 fold less potent than strong clinical inhibitors; thiazole analog lacks any measurable data. |
| Conditions | Recombinant CYP2C19, 3-O-methylfluorescein substrate, 3 min preincubation |
Why This Matters
Procurement of this compound ensures access to a characterized CYP2C19 inhibitor with defined moderate potency, whereas the thiazole analog remains uncharacterized and thus presents an undefined risk for CYP2C19-related experimental variability.
- [1] BindingDB Entry BDBM50380527 (CHEMBL2018913): CYP2C19 Ki = 5.00E+4 nM. View Source
